N-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxyaniline
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Overview
Description
(E)-1-(5-BROMOFURAN-2-YL)-N-(4-METHOXYPHENYL)METHANIMINE is an organic compound that belongs to the class of imines This compound features a brominated furan ring and a methoxy-substituted phenyl group, connected by a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-BROMOFURAN-2-YL)-N-(4-METHOXYPHENYL)METHANIMINE typically involves the condensation reaction between 5-bromofuran-2-carbaldehyde and 4-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-BROMOFURAN-2-YL)-N-(4-METHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-1-(5-BROMOFURAN-2-YL)-N-(4-METHOXYPHENYL)METHANIMINE would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-BROMOFURAN-2-YL)-N-(4-HYDROXYPHENYL)METHANIMINE
- (E)-1-(5-CHLOROFURAN-2-YL)-N-(4-METHOXYPHENYL)METHANIMINE
- (E)-1-(5-BROMOFURAN-2-YL)-N-(4-METHYLPHENYL)METHANIMINE
Uniqueness
(E)-1-(5-BROMOFURAN-2-YL)-N-(4-METHOXYPHENYL)METHANIMINE is unique due to the presence of both a brominated furan ring and a methoxy-substituted phenyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C12H10BrNO2/c1-15-10-4-2-9(3-5-10)14-8-11-6-7-12(13)16-11/h2-8H,1H3 |
InChI Key |
SZJZAESIKJWNTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(O2)Br |
Origin of Product |
United States |
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